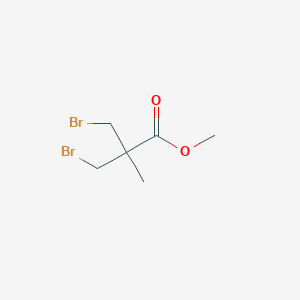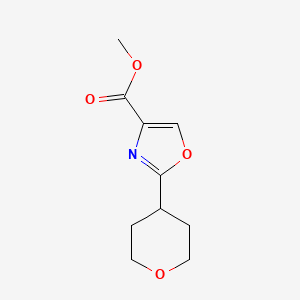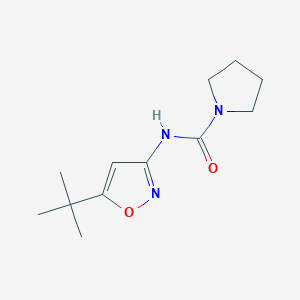![molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0](/img/structure/B6616912.png)
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl group attached to a bicyclic azabicyclohexane ring, which imparts distinct chemical properties.
準備方法
The synthesis of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the azabicyclohexane ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azabicyclohexane derivatives, while reduction can produce amine derivatives.
科学的研究の応用
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of novel therapeutic agents.
Industry: In industrial research, the compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable carbamate linkages with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: This compound has a similar bicyclic structure but features an oxygen atom in the ring, which imparts different chemical properties.
tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: Another similar compound with an oxygen atom in the ring, but with different stereochemistry, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its azabicyclohexane ring structure, which provides distinct reactivity and stability compared to its oxygen-containing counterparts.
特性
CAS番号 |
1895870-72-0 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10+/m0/s1 |
InChIキー |
IJHTZGBRXSYOMG-OIBJUYFYSA-N |
SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@]12C[C@H]1CNC2 |
正規SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



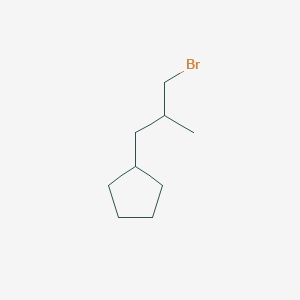

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

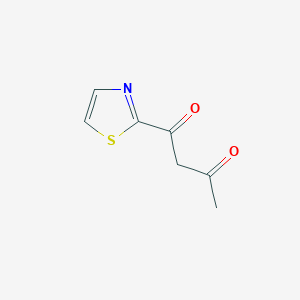
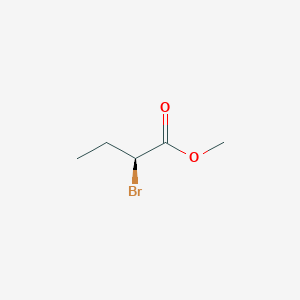

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
